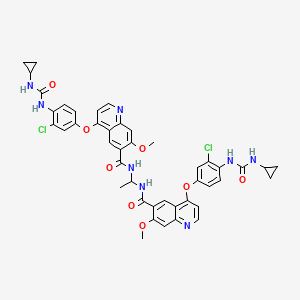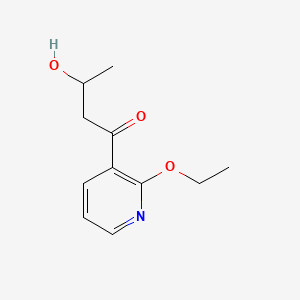
1-(2-Ethoxypyridin-3-yl)-3-hydroxybutan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Ethoxypyridin-3-yl)-3-hydroxybutan-1-one is an organic compound that features a pyridine ring substituted with an ethoxy group and a hydroxybutanone moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Ethoxypyridin-3-yl)-3-hydroxybutan-1-one typically involves the reaction of 2-ethoxypyridine with a suitable butanone derivative under controlled conditions. The reaction may be catalyzed by acids or bases to facilitate the formation of the desired product. Common solvents used in the synthesis include ethanol, methanol, and dichloromethane.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using optimized conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications.
化学反応の分析
Types of Reactions: 1-(2-Ethoxypyridin-3-yl)-3-hydroxybutan-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The ethoxy group on the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary alcohols.
Substitution: Formation of various substituted pyridine derivatives.
科学的研究の応用
1-(2-Ethoxypyridin-3-yl)-3-hydroxybutan-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial applications.
作用機序
The mechanism of action of 1-(2-Ethoxypyridin-3-yl)-3-hydroxybutan-1-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
類似化合物との比較
- 2-(Ethoxypyridin-3-yl)-3-hydroxybutan-1-one
- 3-(Ethoxypyridin-2-yl)-3-hydroxybutan-1-one
- 4-(Ethoxypyridin-3-yl)-3-hydroxybutan-1-one
Comparison: 1-(2-Ethoxypyridin-3-yl)-3-hydroxybutan-1-one is unique due to its specific substitution pattern on the pyridine ring and the presence of the hydroxybutanone moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, which can be leveraged in specific research and industrial contexts.
特性
分子式 |
C11H15NO3 |
|---|---|
分子量 |
209.24 g/mol |
IUPAC名 |
1-(2-ethoxypyridin-3-yl)-3-hydroxybutan-1-one |
InChI |
InChI=1S/C11H15NO3/c1-3-15-11-9(5-4-6-12-11)10(14)7-8(2)13/h4-6,8,13H,3,7H2,1-2H3 |
InChIキー |
MNFNXBDUKIBHKB-UHFFFAOYSA-N |
正規SMILES |
CCOC1=C(C=CC=N1)C(=O)CC(C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


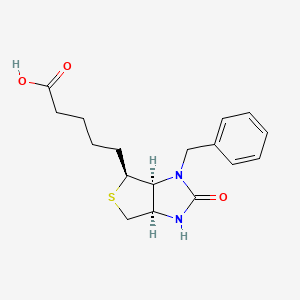
![[(3S,3aR,4R,5R)-4-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-1a,5-dimethyl-6-oxo-2,3,3a,4,5,7b-hexahydronaphtho[1,2-b]oxiren-3-yl] 2,2-dimethylbutanoate](/img/structure/B13836627.png)
![4-[1-Chloro-2-[4-[2-(diethylamino)ethoxy]phenyl]-2-phenylethyl]phenol](/img/structure/B13836638.png)



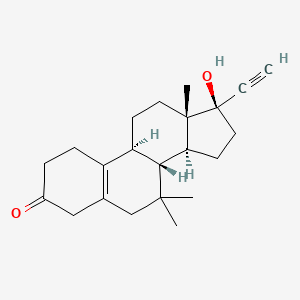

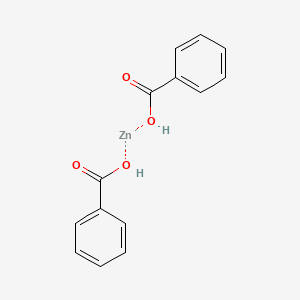
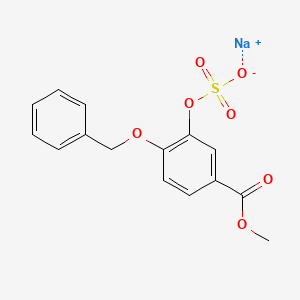
![bis[(2R)-2,5,7,8-tetramethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-yl] hydrogen phosphate](/img/structure/B13836672.png)
![4-(2-Bicyclo[1.1.1]pentanyl)butan-2-one](/img/structure/B13836675.png)

